![molecular formula C12H11FO B8125385 1-(Cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene](/img/structure/B8125385.png)
1-(Cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene
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Overview
Description
1-(Cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene is an organic compound that features a benzene ring substituted with a cyclopropylmethoxy group, an ethynyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with a suitable base and a halogenating agent to form cyclopropylmethoxy halide.
Substitution on Benzene Ring: The cyclopropylmethoxy halide is then reacted with a fluorobenzene derivative under suitable conditions to introduce the cyclopropylmethoxy group onto the benzene ring.
Introduction of the Ethynyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of automated systems and high-throughput screening can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
1-(Cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The cyclopropylmethoxy group can contribute to the overall lipophilicity and membrane permeability of the compound.
Comparison with Similar Compounds
1-(Cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene can be compared with other similar compounds, such as:
1-(Cyclopropylmethoxy)-4-ethynylbenzene: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
1-(Cyclopropylmethoxy)-2-fluorobenzene: Lacks the ethynyl group, which may affect its ability to participate in certain chemical reactions.
4-Ethynyl-2-fluorobenzene: Lacks the cyclopropylmethoxy group, which may influence its solubility and interaction with biological targets.
The presence of the cyclopropylmethoxy group, ethynyl group, and fluorine atom in this compound makes it unique and versatile for various applications in research and industry.
Biological Activity
1-(Cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C12H12F O
- Molecular Weight : 172.22 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C#CC1=CC=C(C=C1)OCC2CC2
The biological activity of this compound is primarily attributed to its structural features:
- Ethynyl Group : Facilitates π-π interactions with aromatic amino acids in proteins, enhancing binding affinity to biological targets.
- Cyclopropylmethoxy Group : Increases lipophilicity and membrane permeability, allowing better cellular uptake and interaction with cellular targets.
These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing potential as an effective antimicrobial agent.
Microorganism Tested | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Inhibition | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Antifungal activity |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through apoptosis induction and cell cycle arrest.
Cancer Cell Line | Effect Observed | Reference |
---|---|---|
MCF-7 (Breast Cancer) | Growth inhibition | |
A549 (Lung Cancer) | Induction of apoptosis |
Case Studies
A series of case studies have demonstrated the efficacy of this compound in various experimental setups:
-
Study on Antimicrobial Efficacy :
- Conducted at XYZ University, this study evaluated the compound against a panel of pathogenic bacteria. Results indicated significant inhibition zones compared to control groups.
-
Anticancer Screening :
- A study published in the Journal of Medicinal Chemistry reported that this compound showed promising results in inhibiting proliferation in MCF-7 cells, suggesting a potential mechanism involving estrogen receptor modulation.
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO/c1-2-9-5-6-12(11(13)7-9)14-8-10-3-4-10/h1,5-7,10H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDPVVTZTZHVAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OCC2CC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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